molecular formula C7H14N2O B013488 1-(3-Aminopropyl)pyrrolidin-2-one CAS No. 7663-77-6

1-(3-Aminopropyl)pyrrolidin-2-one

Cat. No.: B013488
CAS No.: 7663-77-6
M. Wt: 142.2 g/mol
InChI Key: HJORCZCMNWLHMB-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C₇H₁₄N₂O. It is also known as N-(3-Aminopropyl)-2-pyrrolidinone. This compound is a γ-lactam, which is a type of cyclic amide. It is structurally characterized by a pyrrolidinone ring with an aminopropyl group attached to the nitrogen atom.

Biochemical Analysis

Biochemical Properties

1-(3-Aminopropyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with aldehyde dehydrogenase, which catalyzes the oxidation of aldehyde derivatives to form this compound . This compound also interacts with polyamines such as spermidine and spermine, which are involved in cell growth and proliferation . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, influencing the stability and activity of the biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to disrupt lysosomal membranes, leading to apoptosis or necrosis in damaged cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can trigger the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent changes in gene expression . Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, through covalent or non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain amine oxidases, leading to an accumulation of polyamines and subsequent changes in cellular function . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell proliferation and improve metabolic function . At high doses, it can induce toxic or adverse effects, such as oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the oxidative deamination of 1,3-propanediamine, catalyzed by diamine oxidase . This compound can also be further metabolized to form isoputreanine through hydrolysis . The involvement of this compound in these pathways affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the lysosomes, where it can exert its effects on lysosomal membrane integrity and function . The subcellular localization of this compound is essential for understanding its mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with γ-butyrolactone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the pyrrolidinone ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(3-Aminopropyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research has explored its potential use in the development of pharmaceuticals, particularly for its anticonvulsant properties.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the pyrrolidinone ring and the aminopropyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3-aminopropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORCZCMNWLHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227455
Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7663-77-6
Record name 1-(3-Aminopropyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7663-77-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Record name 7663-77-6
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Record name N-(3-Aminopropyl)pyrrolidin-2-one
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Record name N-(3-aminopropyl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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